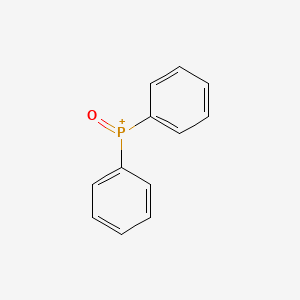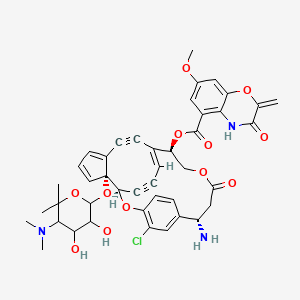
Deshydroxy-C-1027 chromophore
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxy-C-1027 chromophore is a macrolide.
Aplicaciones Científicas De Investigación
Biosynthesis and Bioengineering
The biosynthesis of the C-1027 chromophore involves a series of enzymatic reactions starting from L-tyrosine, leading to various bioengineered analogs of C-1027. This biosynthetic pathway features β-amino acyl-S-carrier protein intermediates, offering opportunities for novel analog production, such as 20-deschloro-C-1027, 20-deschro-22-deshydroxy-C-1027, and 22-deshydroxy-C-1027 (Lanen et al., 2005).
Chromophore-Mediated DNA Damage
C-1027 chromophore induces DNA double-strand breaks, demonstrating extreme cytotoxicity. Modifications in the chromophore structure result in varied induction of DNA breaks and cellular responses, highlighting its role in radiomimetic antitumor activity (Kennedy et al., 2007).
Structural Moieties and Convergent Biosynthesis
The C-1027 chromophore contains structural moieties like the enediyne core and a benzoxazolinate, synthesized via a convergent biosynthetic strategy. The characterization of enzymes like SgcF in this process elucidates the role of vicinal diol intermediates in the biosynthesis (Lin et al., 2009).
Self-Decomposition Mechanism
The self-decomposition mechanism of C-1027, due to chromophore reactivity towards the apoprotein, is a critical aspect of its function. Understanding this pathway has implications for designing more stable and effective analogs (Inoue et al., 2006).
Halogenation and Chemical Subunits
The chromophore of C-1027 includes a β-phenylalanine moiety, whose biosynthesis involves specific halogenation processes. Understanding these enzymatic transformations is key to bioengineering new C-1027 analogs (Lin et al., 2007).
Synthesis of the Enediyne Core
Efficient routes for synthesizing the highly reactive enediyne core of C-1027 have been developed, which is vital for the production of this potent antitumor agent (Inoue et al., 2004).
Apoprotein and Chromophore Complex
The structure of the C-1027 apoprotein complex with the chromophore provides insights into the mechanism of stabilization and release of the chromophore, which is crucial for its antitumor activity (Tanaka et al., 2001).
Design of Stabilized Analogs
The design of kinetically stabilized analogs of C-1027, such as the incorporation of deuterium, demonstrates a method to enhance the chromophore's stability and therapeutic potential (Usuki et al., 2004).
RNA Cleavage Selectivity
The C-1027 chromophore displays unique selectivity in cleaving RNA, particularly the anticodon arm of tRNA(phe), suggesting its potential as a chemical probe for RNA structure mapping (Totsuka et al., 1995).
Propiedades
Fórmula molecular |
C43H42ClN3O12 |
|---|---|
Peso molecular |
828.3 g/mol |
Nombre IUPAC |
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H42ClN3O12/c1-22-39(51)46-35-27(18-26(53-6)19-31(35)55-22)40(52)57-32-21-54-34(48)20-29(45)24-13-15-30(28(44)17-24)56-33-11-7-9-23(32)12-14-25-10-8-16-43(25,33)59-41-37(50)36(49)38(47(4)5)42(2,3)58-41/h8-10,13,15-19,29,32-33,36-38,41,49-50H,1,20-21,45H2,2-6H3,(H,46,51)/b23-9+/t29-,32-,33+,36?,37?,38?,41?,43+/m0/s1 |
Clave InChI |
WNILXTVROMRWPH-YJESNTBUSA-N |
SMILES isomérico |
CC1(C(C(C(C(O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C |
SMILES canónico |
CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)Cl)O)O)N(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



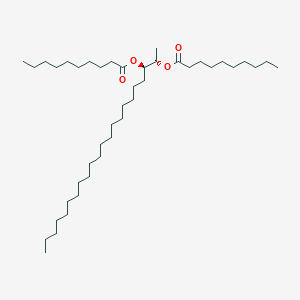

![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)
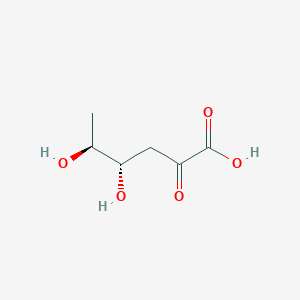


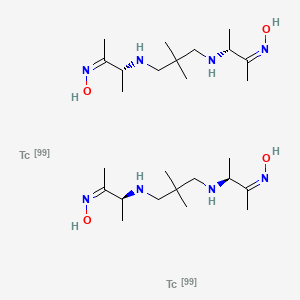
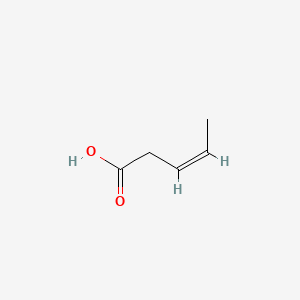



![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)

